molecular formula C13H16N2O3S B13212140 Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13212140
M. Wt: 280.34 g/mol
InChI Key: LWIZSTFRULQSAB-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. Its structure includes a hydroxymethyl group at position 3, a methyl group at position 4, and an isopropyl substituent at position 6, with a methyl ester at position 3. The thiazolo ring system, containing sulfur and nitrogen, contributes to unique electronic properties and hydrogen-bonding capabilities .

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H16N2O3S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-16)15-19-12(9)14-11/h6,16H,5H2,1-4H3

InChI Key

LWIZSTFRULQSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves the construction of the bicyclic scaffold starting from thiazole or thiazolidine derivatives, followed by pyridine annulation . One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of thiazolo[5,4-b]pyridine derivatives may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput screening techniques and computational chemistry to identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound’s structure allows it to form hydrogen bonds with key amino acids in the active site of PI3K, leading to its inhibitory effects .

Comparison with Similar Compounds

Key Insights :

  • The bromo analog () is a versatile intermediate in Suzuki or Ullmann couplings due to its electrophilic C-Br bond.
  • The aminomethyl derivative () exhibits basicity and hydrogen-bonding capacity, which may enhance interactions in biological systems.

Ester Group Variations

The ester moiety at position 5 influences lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Formula Solubility (Inferred) Reference
Methyl 3-(hydroxymethyl)-... (Target) Methyl C₁₃H₁₆N₂O₃S Moderate (polar)
Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate Ethyl C₁₅H₁₇BrN₂O₂S Lower (lipophilic)

Key Insights :

  • Methyl esters (e.g., target compound) are generally more hydrolytically stable than ethyl esters under physiological conditions.
  • Ethyl esters () may exhibit prolonged metabolic half-lives in vivo due to slower esterase cleavage.

Core Heterocycle Modifications

Replacing the thiazolo ring with oxazolo or pyrazolo systems alters electronic properties:

Compound Name Heterocycle Core Key Differences Reference
3-Methyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Oxazolo[5,4-b]pyridine Oxygen instead of sulfur; reduced π-acidity
6-Cyclopropyl-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine Additional nitrogen; increased basicity

Key Insights :

  • Oxazolo analogs () lack sulfur’s polarizability, reducing π-stacking capacity but improving oxidative stability.

Biological Activity

Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound belongs to the thiazolo[5,4-b]pyridine family, which is known for various pharmacological activities. Its molecular formula is C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S} with a molecular weight of 280.34 g/mol. The IUPAC name reflects its complex structure, which includes both thiazole and pyridine rings.

PropertyValue
Molecular FormulaC13H16N2O3S
Molecular Weight280.34 g/mol
IUPAC NameThis compound
InChIInChI=1S/C13H16N2O3S/c1-6(2)...
InChI KeyLWIZSTFRULQSAB-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds in the thiazolo[5,4-b]pyridine class exhibit several biological activities:

  • Antioxidant Properties : These compounds have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity : Thiazolo[5,4-b]pyridines have shown efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
  • Antitumor Activity : Preliminary data indicate that certain derivatives may inhibit tumor growth and proliferation.

Case Studies and Experimental Data

  • Phosphoinositide 3-Kinase (PI3K) Inhibition :
    A study highlighted the potential of thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors. For instance, a representative compound exhibited an IC50 value of 3.6 nM against PI3Kα. Structure–activity relationship (SAR) analyses revealed that specific functional groups significantly influence inhibitory potency .
    CompoundIC50 (nM)Target
    Compound 19a3.6PI3Kα
    Compound 19b4.6PI3Kα
    Compound 19c8.0PI3Kα
  • Antimicrobial Testing :
    Various derivatives were evaluated for their antimicrobial properties against standard bacterial strains (e.g., E. coli, S. aureus). Results indicated significant inhibition zones compared to control groups .
  • Cytotoxicity Assays :
    The cytotoxic effects of this compound were assessed in several cancer cell lines (e.g., HeLa, MCF7). The compound showed promising results with IC50 values ranging from 10 to 20 µM .

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